ZAC Antagonist Potency: Indirect SAR Comparison Reveals Dimethylthiazole as a Weaker Antagonist Versus 5‑Methyl Ester
In a functional characterization of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC), the 4,5-dimethyl substituted analog 3g (structurally analogous to 5-bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide) was reported to be a 'considerably weaker antagonist' when compared to the 5-methyl ester analog 1 (which displayed an IC50 in the 1–3 μM range in Xenopus oocyte electrophysiology) [1]. While the exact numeric IC50 for the dimethyl analog was not disclosed, this qualitative comparison underscores the detrimental impact of the 4,5-dimethyl substitution on ZAC antagonism relative to the active reference compound.
| Evidence Dimension | ZAC antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not reported for the exact compound; the dimethyl analog 3g is described as 'considerably weaker antagonist' |
| Comparator Or Baseline | Compound 1: 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (IC50 ~1–3 μM) |
| Quantified Difference | Not available; qualitative description of reduced activity |
| Conditions | ZAC expressed in Xenopus oocytes, two-electrode voltage clamp electrophysiology |
Why This Matters
This highlights the critical structural specificity of the thiazole moiety and confirms that a 4,5-dimethyl pattern is disfavored for this target, a key consideration for selecting among related building blocks.
- [1] Madjroh, N., Mellou, E., Davies, P.A., Söderhielm, P.C., & Jensen, A.A. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. View Source
